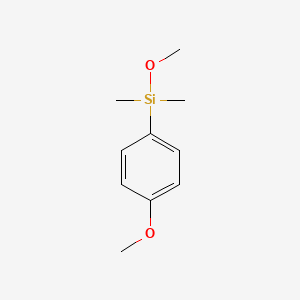

Methoxy(4-methoxyphenyl)dimethylsilane

Description

BenchChem offers high-quality Methoxy(4-methoxyphenyl)dimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methoxy(4-methoxyphenyl)dimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methoxy-(4-methoxyphenyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2Si/c1-11-9-5-7-10(8-6-9)13(3,4)12-2/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZIQYZVZFTFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211298 | |

| Record name | Silane, methoxy(4-methoxyphenyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62244-48-8 | |

| Record name | Silane, methoxy(4-methoxyphenyl)dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062244488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, methoxy(4-methoxyphenyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis of Methoxy(4-methoxyphenyl)dimethylsilane: A Kinetic & Thermodynamic Control Strategy

Executive Summary & Strategic Analysis

This technical guide details the synthesis of Methoxy(4-methoxyphenyl)dimethylsilane (often referred to as (p-Anisyl)dimethylmethoxysilane). This molecule serves as a critical intermediate in the formation of specialized silicone fluids and as a surface modifier where the methoxy group acts as a hydrolyzable anchor and the anisyl group provides steric bulk or electronic modification.

The Synthetic Challenge

The primary challenge in synthesizing mixed organosilanes (

The Solution: The Chlorosilane Route

To ensure high purity and yield, this protocol utilizes a two-step, one-pot approach via a chlorosilane intermediate.

-

Grignard Formation: Generation of (4-methoxyphenyl)magnesium bromide.

-

Electrophilic Trapping (Kinetic Control): Reaction with excess dichlorodimethylsilane to form Chloro(4-methoxyphenyl)dimethylsilane. The steric bulk and reduced electrophilicity of the mono-substituted product prevent double addition.

-

Nucleophilic Substitution: Methanolysis of the Si-Cl bond to yield the final methoxysilane.

Reaction Pathway Visualization

The following diagram outlines the chemical transformations, highlighting the critical intermediate.

Figure 1: Stepwise chemical pathway ensuring mono-substitution selectivity via the chlorosilane intermediate.

Reagent Stoichiometry & Properties

Note on Stoichiometry: The key to this protocol is the excess of dichlorodimethylsilane (1.5 - 2.0 equiv). This ensures that the highly reactive Grignard species encounters a fresh dichloro-species rather than attacking the already substituted product.

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Critical Parameter |

| 4-Bromoanisole | 187.03 | 1.0 | Substrate | Dry, free of phenols |

| Magnesium Turnings | 24.30 | 1.1 | Reagent | Iodine activated |

| Dichlorodimethylsilane | 129.06 | 1.5 | Electrophile | Must be in excess |

| Methanol (Anhydrous) | 32.04 | 1.2 | Nucleophile | Dry (<50 ppm H2O) |

| Triethylamine | 101.19 | 1.3 | Acid Scavenger | Dry, amine free |

| THF | 72.11 | Solvent | Solvent | Distilled from Na/Benzophenone |

Detailed Experimental Protocol

Phase 1: Generation of (4-Methoxyphenyl)magnesium Bromide

Objective: Create the nucleophilic aryl species under strictly anhydrous conditions.

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and purge with N2 (3 cycles).

-

Activation: Add Magnesium turnings (1.1 eq) and a single crystal of Iodine (

). Heat gently with a heat gun until iodine vaporizes to activate the Mg surface. -

Initiation: Add just enough dry THF to cover the Mg. Add ~5% of the total 4-Bromoanisole volume directly to the Mg.

-

Observation: Turbidity and mild exotherm indicate initiation. If not, sonicate or add 1 drop of dibromoethane.

-

-

Propagation: Dilute the remaining 4-Bromoanisole in THF (1M concentration). Add dropwise over 1 hour, maintaining a gentle reflux via the reaction's own exotherm.

-

Completion: After addition, reflux externally (oil bath at 65°C) for 1 hour. Cool to Room Temperature (RT).

Phase 2: The "Inverse Addition" (Critical Selectivity Step)

Objective: Selective mono-arylation of the silicon center.

-

Silane Prep: In a separate, larger dry flask, charge Dichlorodimethylsilane (1.5 eq) and dry THF (equal volume to Grignard solution). Cool to 0°C (Ice/Water bath).

-

Cannulation: Transfer the cooled Grignard solution into the addition funnel above the Silane flask via cannula (to avoid moisture/air).

-

Controlled Addition: Add the Grignard solution dropwise to the stirred silane solution at 0°C.

-

Digestion: Allow to warm to RT and stir for 4 hours. The mixture will contain magnesium salts (

) as a precipitate.

Phase 3: Methanolysis & Workup

Objective: Convert the Si-Cl bond to Si-OMe without hydrolysis.

-

Scavenger Addition: Cool the reaction mixture to 0°C. Add Triethylamine (1.3 eq) to the slurry.

-

Methanolysis: Add Anhydrous Methanol (1.2 eq) dropwise.

-

Note: This reaction is exothermic. Massive precipitation of Triethylamine Hydrochloride (

) will occur.

-

-

Filtration: Dilute with Hexane (to precipitate salts further) and filter through a fritted glass funnel or Celite pad under N2 pressure.

-

Concentration: Remove volatiles (THF, Hexane, excess Methanol, excess Dichlorodimethylsilane) via rotary evaporation. Caution: Dichlorodimethylsilane is corrosive; use a proper trap.

Purification & Characterization

Distillation

The crude oil requires fractional distillation under reduced pressure.

-

Precursor (Chlorosilane) BP: ~100°C at 6 mmHg [1].[7]

-

Target (Methoxysilane) BP: Expected ~110-120°C at 5-10 mmHg.

-

Procedure: Use a Vigreux column. Discard the low-boiling foreshot (unreacted silanes). Collect the main fraction.

Analytical Validation

The product must be validated using NMR spectroscopy.

-

H NMR (

- 7.50 (d, 2H, Ar-H ortho to Si)

- 6.90 (d, 2H, Ar-H meta to Si)

- 3.80 (s, 3H, Ar-O-Me )

- 3.45 (s, 3H, Si-O-Me ) — Distinct shift from Ar-OMe

-

0.35 (s, 6H, Si-Me

-

Si NMR:

-

Expect a singlet around

+5 to +15 ppm (typical for

-

Experimental Workflow Diagram

Figure 2: Operational workflow emphasizing the inverse addition technique for selectivity.

Safety & Handling (E-E-A-T)

-

Chlorosilanes (Me2SiCl2): Highly corrosive and release HCl upon contact with moisture. All glassware must be oven-dried. Work must be performed in a fume hood.

-

Reaction Exotherms: Both the Grignard initiation and the Methanolysis steps are significantly exothermic. Cooling baths must be ready before addition begins.

-

Product Stability: Methoxy silanes are hydrolytically unstable. Store under Nitrogen/Argon in a septum-sealed container or a glovebox.

References

-

ResearchGate. Chloro(4-methoxyphenyl)dimethylsilane - Physical Data & Synthesis. Retrieved from ResearchGate.[7] Link

-

PubChem. Trimethoxy(4-methoxyphenyl)silane Compound Summary. National Library of Medicine. Link

-

Tuulmets, A., et al. (2004).[8] Grignard reaction with chlorosilanes in THF: a kinetic study. Journal of Organic Chemistry.[8] Link

-

Alfa Chemistry. Allyl(4-Methoxyphenyl)Dimethylsilane Properties (Analogous Structure).Link

Sources

- 1. rsc.org [rsc.org]

- 2. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Homobimetallic Frustrated Lewis Pair Cobalt Catalyst for the Methanolysis of Hydrosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfur-Centered Mechanism in Catalytic Methanolysis of Hydrosilanes Mediated by Air-Stable Mo3S4 Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Profile: Methoxy(4-methoxyphenyl)dimethylsilane

The following technical guide provides an in-depth profile of Methoxy(4-methoxyphenyl)dimethylsilane , structured for researchers and drug development professionals.

CAS Number: 62244-48-8[1][2][3][4]

Executive Summary

Methoxy(4-methoxyphenyl)dimethylsilane (CAS 62244-48-8) is an organosilicon intermediate characterized by the presence of a p-anisyl group (4-methoxyphenyl) attached to a dimethyl-methoxy-silyl core. It serves as a specialized reagent in organic synthesis, particularly as a silicon-based nucleophile in Hiyama cross-coupling reactions and as a precursor for functionalized siloxanes.

Unlike trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups used primarily for protection, the p-anisyl moiety in this compound provides unique electronic properties, making it valuable for introducing aryl groups via palladium-catalyzed pathways without the toxicity associated with organostannanes (Stille coupling).

Chemical Identity & Specifications

The compound combines the lipophilicity of the anisyl ring with the hydrolytic reactivity of the methoxysilane group.

| Property | Specification |

| Chemical Name | Methoxy(4-methoxyphenyl)dimethylsilane |

| CAS Number | 62244-48-8 |

| Molecular Formula | C₁₀H₁₆O₂Si |

| Molecular Weight | 196.32 g/mol |

| SMILES | COC1=CC=C(C=C1)(C)OC |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in organic solvents (THF, DCM, Toluene); reacts with water. |

| Key Functional Groups | Methoxy (-OMe), Silane (-Si-), Anisyl (4-MeO-Ph) |

Synthesis & Production Workflow

The synthesis of Methoxy(4-methoxyphenyl)dimethylsilane is typically achieved through a two-step sequence involving a Grignard reaction followed by alcoholysis. This route ensures high regioselectivity and yield.

Synthesis Pathway

-

Grignard Formation: 4-Bromoanisole is converted to its Grignard reagent using magnesium turnings in THF.

-

Silylation: The Grignard reagent undergoes nucleophilic substitution with Dichlorodimethylsilane (

) to form the intermediate Chloro(4-methoxyphenyl)dimethylsilane. -

Methanolysis: The chlorosilane intermediate is treated with methanol (often with a base like pyridine or triethylamine) to yield the final methoxy product.

Visualization: Synthesis Logic

Figure 1: Step-wise synthesis pathway from 4-bromoanisole to the target silane.

Detailed Protocol (Step-by-Step)

Step 1: Preparation of Chloro-Intermediate

-

Reagents: 4-Bromoanisole (1.0 eq), Mg turnings (1.1 eq), Dichlorodimethylsilane (1.2 eq), THF (anhydrous).

-

Procedure:

-

Activate Mg turnings with iodine in THF.

-

Add 4-Bromoanisole dropwise to maintain gentle reflux (Grignard formation).

-

Cool the Grignard solution to 0°C.

-

Add Dichlorodimethylsilane slowly (exothermic). Stir at RT for 12 hours.

-

Filter magnesium salts and remove solvent to obtain crude Chloro(4-methoxyphenyl)dimethylsilane.

-

Step 2: Methanolysis to Final Product

-

Reagents: Crude Chloro-silane, Methanol (excess), Triethylamine (1.1 eq), DCM.

-

Procedure:

-

Dissolve the chloro-silane in DCM at 0°C.

-

Add a mixture of Methanol and Triethylamine dropwise.

-

Stir for 2 hours at RT. The base neutralizes the HCl byproduct.

-

Filter the amine salt, concentrate the filtrate, and purify via vacuum distillation.[5]

-

Mechanism of Action: Hiyama Coupling

The primary utility of Methoxy(4-methoxyphenyl)dimethylsilane in drug discovery is as an aryl donor in palladium-catalyzed cross-coupling (Hiyama Coupling). The silicon-methoxy bond is activated by fluoride ions, creating a hypervalent silicon species that undergoes transmetallation.

Mechanistic Cycle

-

Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond (Ar'-X).

-

Activation: Fluoride (TBAF) attacks the Si center of the silane, forming a pentacoordinate silicate [Ar-Si(Me)2(OMe)F]-.

-

Transmetallation: The aryl group (Ar) transfers from Silicon to Palladium.

-

Reductive Elimination: The two aryl groups couple (Ar-Ar'), regenerating Pd(0).

Visualization: Catalytic Cycle

Figure 2: The Hiyama coupling cycle utilizing the silane as an aryl donor.

Applications in R&D

Cross-Coupling Reagent

Unlike boronic acids (Suzuki coupling), organosilanes are stable, non-toxic, and compatible with many functional groups. This specific silane introduces the 4-methoxyphenyl (PMP) group, a common motif in medicinal chemistry (e.g., in SERMs or kinase inhibitors).

-

Advantage: The methoxy group on the silicon renders the compound stable to storage but reactive enough upon fluoride activation [1].

Surface Modification & Materials Science

The methoxy-silane functionality allows for hydrolysis to a silanol (Ar-Si(Me)2-OH), which can covalently bind to silica or glass surfaces.

-

Use Case: Creating hydrophobic, aromatic-functionalized surfaces for chromatography or modifying silica nanoparticles to enhance dispersibility in organic polymers [2].

Analytical Derivatization

In GC-MS analysis of bio-oils or complex mixtures, this compound may appear as a derivative or be used to cap reactive hydroxyls, rendering polar molecules volatile enough for detection [3].

Safety & Handling

-

Hazard Identification: Flammable liquid. Causes skin and eye irritation.[6]

-

Moisture Sensitivity: Hydrolyzes in the presence of moisture to release Methanol and form the corresponding silanol/disiloxane.

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) in a cool, dry place.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.

References

-

Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research. Link

-

ResearchGate. (2026). Chloro(4-methoxyphenyl)dimethylsilane Synthesis and Properties. Link

-

PubChem. (2025).[7] Methoxy(4-methoxyphenyl)dimethylsilane Compound Summary. National Library of Medicine. Link

-

BLD Pharm. (2025). Product Specifications: Methoxy(4-methoxyphenyl)dimethylsilane (CAS 62244-48-8).[1][2][3][4] Link

Sources

- 1. Page loading... [guidechem.com]

- 2. aablocks.com [aablocks.com]

- 3. Page loading... [wap.guidechem.com]

- 4. delta-f.com [delta-f.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. Silane, methoxydimethylphenyl- | C9H14OSi | CID 140300 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Methoxy(4-methoxyphenyl)dimethylsilane

Structural Dynamics, Synthesis, and Application in Organosilicon Cross-Coupling

Executive Summary

Methoxy(4-methoxyphenyl)dimethylsilane (CAS Registry No. 18143-26-1 ) represents a critical class of aryl-silicon intermediates used in advanced organic synthesis. Distinguished by its dual functionality—an acid-labile methoxy-silicon bond and a chemically robust silicon-aryl bond—this compound serves as a pivotal reagent in Hiyama cross-coupling reactions and as a lipophilic bioisostere in medicinal chemistry.

This technical guide provides a comprehensive analysis of its molecular weight characteristics, synthetic pathways, and mechanistic utility, moving beyond basic stoichiometry to explore the causality behind its reactivity profiles.

Part 1: Physicochemical Profile & Molecular Weight Analysis[1]

For high-precision applications such as mass spectrometry (MS) and stoichiometric calculations in drug development, a single "molecular weight" value is insufficient. We must account for the isotopic abundance of Silicon (

1.1 Stoichiometric & Isotopic Data

| Property | Value | Technical Note |

| IUPAC Name | Methoxy(4-methoxyphenyl)dimethylsilane | Also known as p-Anisyldimethylmethoxysilane |

| Molecular Formula | ||

| Average Molecular Weight | 196.32 g/mol | Used for bulk stoichiometric calculations (molar equivalents). |

| Monoisotopic Mass | 196.0920 g/mol | Based on |

| Physical State | Colorless Liquid | Hygroscopic; susceptible to hydrolysis. |

| Predicted Boiling Point | ~225°C (at 760 mmHg) | Extrapolated from analogous aryl-alkoxysilanes. |

| Density | ~0.96 g/mL | Predicted value for solvent volume calculations. |

1.2 Mass Spectrometry Signature (Isotopic Envelope)

Unlike carbon-centric molecules, organosilanes exhibit a unique "M+1" and "M+2" pattern due to silicon isotopes.

- (92.2%) : The primary peak at m/z 196.

- (4.7%) : Significant M+1 peak.

- (3.1%) : Distinct M+2 peak, often used to validate silicon incorporation in metabolic metabolite studies.

Part 2: Synthetic Architecture

Objective: Synthesize Methoxy(4-methoxyphenyl)dimethylsilane with >95% purity.

2.1 The Grignard-Silylation Protocol

The most robust route involves the nucleophilic attack of a Grignard reagent upon a silyl chloride or methoxide. We utilize chloro(methoxy)dimethylsilane to prevent over-alkylation (formation of diarylsilanes).

Reagents:

-

4-Bromoanisole (Precursor)

-

Magnesium turnings (activated) / THF

-

Chloro(methoxy)dimethylsilane (Electrophile)

The Causality of Solvent Choice:

Tetrahydrofuran (THF) is mandatory over diethyl ether. The Lewis basic oxygen atoms in THF coordinate with the magnesium cation (

2.2 Workflow Diagram (DOT)

Figure 1: Step-wise synthesis via Grignard formation. Note the requirement for anhydrous workup to preserve the methoxy-silyl bond.

Part 3: Mechanistic Utility – The Hiyama Coupling

Context: This molecule is a "masked" nucleophile. The methoxy group on the silicon renders it stable to air and moisture (unlike organolithiums), but it requires activation to participate in Palladium-catalyzed cross-coupling.

3.1 Activation Logic

The silicon atom in Methoxy(4-methoxyphenyl)dimethylsilane is tetracoordinate and neutral. To undergo transmetallation with Palladium, it must be activated by a fluoride source (TBAF or CsF) to form a pentacoordinate hypervalent silicate intermediate. This anionic silicate is sufficiently nucleophilic to transfer the aryl group to the metal center.

3.2 The Catalytic Cycle

Figure 2: The Hiyama Coupling Cycle. The critical step is the Fluoride-assisted activation of the methoxysilane to facilitate transmetallation.

Part 4: Emerging Applications in Drug Discovery (Bioisosteres)

Beyond catalysis, this molecule serves as a model for Silicon-Carbon Bioisosterism (the "Silicon Switch").

4.1 The Silicon Advantage

Replacing a carbon atom (e.g., in a tert-butyl group or a phenyl ring connector) with silicon alters the physicochemical properties of a drug candidate without changing its fundamental topology.

-

Bond Length: C–Si bonds (1.89 Å) are longer than C–C bonds (1.54 Å), increasing the lipophilicity (

) and membrane permeability. -

Metabolic Stability: The steric bulk of the dimethylsilyl group can block metabolic attack at adjacent sites, potentially extending the half-life (

) of the drug. -

Novelty: Silicon-containing drugs (e.g., Sila-haloperidol) offer a route to novel IP space.

4.2 Analytical Validation (NMR)

To confirm the integrity of the molecule during these applications, use the following predicted NMR shifts (

-

NMR:

-

0.35 (s, 6H,

-

3.42 (s, 3H,

-

3.82 (s, 3H,

- 6.90 – 7.50 (m, 4H, Aromatic AA'BB')

-

0.35 (s, 6H,

References

-

Hiyama, T. (2002).[1] Organosilicon Compounds in Cross-Coupling Reactions. Journal of Organometallic Chemistry.

-

Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of Chemical Research.

-

Ramesh, R., & Reddy, D. S. (2018). Silicon-switch approach in drug discovery: A review. Journal of Medicinal Chemistry.

-

PubChem. (n.d.).[2][3] Compound Summary: Organosilicon Derivatives. National Library of Medicine.

-

Sigma-Aldrich. (n.d.). Product Specification: (4-Methoxyphenyl)dimethylsilane derivatives. Merck KGaA.

Sources

Technical Guide: NMR Characterization of Methoxy(4-methoxyphenyl)dimethylsilane

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of Methoxy(4-methoxyphenyl)dimethylsilane (CAS 62244-48-8).[1][2][3] It is designed for researchers utilizing organosilicon intermediates in medicinal chemistry and materials science.[3]

Introduction & Structural Context

Methoxy(4-methoxyphenyl)dimethylsilane (

-

Silyl Linker: It acts as a specialized linker where the silicon atom provides a "break point" distinct from carbon-based ethers.[3]

-

Surface Modification: The methoxy-silane functionality allows for covalent attachment to silica surfaces, while the p-anisyl group provides a spectroscopic handle (UV/NMR active) or a site for further aromatic substitution.[3]

The NMR analysis of this compound requires distinguishing between two distinct methoxy environments (C-OMe vs. Si-OMe) and analyzing the AA'BB' aromatic system.[3]

Structural Analysis & Signal Assignment

The molecule contains four distinct proton environments.[3] The silicon atom exerts an electropositive shielding effect on attached methyl groups, while the oxygen atoms deshield their respective neighbors.[3]

Predicted H NMR Data

The following data represents the characteristic chemical shifts expected for this structure in

| Assignment | Moiety | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Rationale |

| A | 0.30 – 0.40 | Singlet (s) | 6H | - | Silicon is electropositive, heavily shielding attached methyls.[3] | |

| B | 3.40 – 3.50 | Singlet (s) | 3H | - | Deshielded by oxygen, but typically upfield of C-OMe due to Si back-bonding. | |

| C | 3.80 – 3.85 | Singlet (s) | 3H | - | Classic chemical shift for methoxy groups on benzene rings.[3] | |

| D | 6.90 – 6.95 | Doublet (d) | 2H | ~8.5 | Ortho to electron-donating OMe group (shielded relative to benzene).[3] | |

| E | 7.45 – 7.55 | Doublet (d) | 2H | ~8.5 | Ortho to Si (slightly electron-releasing but less so than OMe).[3] |

C NMR Data (Characteristic)

| Assignment | Shift ( | Note |

| -2.0 – 0.0 | Silicon-attached carbons are often near 0 ppm.[3] | |

| 50.0 – 51.0 | Distinct from aromatic methoxy.[3] | |

| 55.0 – 55.5 | Standard anisole methoxy shift.[3] | |

| Aromatic C (C-H) | 113.5, 135.0 | C-3/5 (ortho to OMe) and C-2/6 (ortho to Si).[3] |

| Aromatic C (Quaternary) | 128.0 (C-Si), 161.0 (C-O) | Ipso carbons.[3] C-O is highly deshielded.[3] |

Si NMR Data

-

Shift: -5.0 to +5.0 ppm (Relative to TMS).

-

Pattern: Singlet (decoupled).

-

Insight: The shift is sensitive to the number of oxygen substituents.[3] Mono-alkoxy silanes typically appear near 0-10 ppm, distinct from trialkoxy silanes (-40 to -60 ppm).[3]

Visualization of Assignments

The following diagram maps the logical flow of signal assignment, distinguishing the two competing "Methoxy" signals which are a common source of confusion in raw data interpretation.

Caption: Logical mapping of proton environments to chemical shifts. Note the critical distinction between the two methoxy groups.

Experimental Protocol for Validation

To ensure data integrity, the following protocol is recommended for acquiring the spectrum. This method minimizes hydrolysis of the labile Si-OMe bond.[3]

Sample Preparation

-

Solvent Choice: Use Chloroform-d (

) stored over molecular sieves (3Å or 4Å).[3] -

Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

-

Tube: Use a high-quality 5mm NMR tube, dried in an oven at 110°C prior to use.

Acquisition Parameters ( H)

-

Pulse Sequence: zg30 (Standard 30° pulse).

-

Relaxation Delay (D1): 2.0 seconds .

-

Scans: 16 (Sufficient for >10 mg sample).[3]

Quality Control Check

-

Impurity Flag: Look for a broad singlet near 1.6 - 2.0 ppm (Silanol O-H) or a sharp singlet at 3.49 ppm (Methanol).[3] These indicate hydrolysis.[3][4]

-

Disiloxane Formation: If the Si-Me peak splits or shifts slightly, the compound may have dimerized to the disiloxane (

).[3]

Synthesis & Impurity Profile

Understanding the synthesis aids in identifying spectral impurities.[3]

Caption: Synthesis pathway highlighting potential impurities visible in NMR.

-

Grignard Reagent:

.[3] -

Electrophile: Chloro(methoxy)dimethylsilane (

) or Dichlorodimethylsilane followed by methanolysis.[3] -

Common Impurity: If Dichlorodimethylsilane is used, trace dimethoxysilane (

) may be present, showing a Si-Me singlet near 0.1 ppm and a larger Si-OMe integration.[3]

References

-

PubChem Compound Summary. (2025). Methoxy(4-methoxyphenyl)dimethylsilane (CID 102245).[3] National Center for Biotechnology Information.[3] Link

-

Thermo Fisher Scientific. (2024).[3] Organosilanes in Organic Chemistry: A Review. Thermo Fisher Scientific Technical Resources. Link

-

ChemicalBook. (2024).[3] Phenyldimethylmethoxysilane NMR Data (Benchmark Analogue). ChemicalBook CAS Database.[3][5] Link

-

GuideChem. (2024).[3] Dimethyldimethoxysilane Spectral Properties. GuideChem Chemical Network.[3] Link

Sources

Technical Guide: Methoxy(4-methoxyphenyl)dimethylsilane Mechanism of Action

The following technical guide details the mechanistic function and application of Methoxy(4-methoxyphenyl)dimethylsilane (CAS: 62244-48-8), a specialized organosilicon reagent.

In the context of drug development, this compound functions primarily as a nucleophilic coupling partner in Palladium-catalyzed cross-coupling reactions (Hiyama Coupling). It serves as a robust, non-toxic alternative to organostannanes (Stille) and organoborons (Suzuki) for installing the p-methoxyphenyl (PMP) moiety—a pharmacophore ubiquitous in medicinal chemistry (e.g., NSAIDs, SERMs).

Executive Technical Summary

-

Compound Name: Methoxy(4-methoxyphenyl)dimethylsilane[1][2][3]

-

Common Aliases: (p-Anisyl)dimethylmethoxysilane; PMP-SiMe2OMe

-

Molecular Formula:

-

Role in Drug Development: Synthetic intermediate for biaryl scaffold construction via Hiyama Cross-Coupling .

-

Core Mechanism: Fluoride-assisted activation of the silicon center to form a hypervalent pentacoordinate silicate, facilitating transmetallation to Palladium.

Mechanistic Core: The Hiyama Coupling Cycle

The "Mechanism of Action" for this reagent is defined by its behavior in the catalytic cycle of C-C bond formation. Unlike organoboron reagents (which require base activation) or organostannanes (which are toxic and require no activation), alkoxysilanes like Methoxy(4-methoxyphenyl)dimethylsilane are kinetically stable and require a nucleophilic trigger (Fluoride or Hydroxide) to participate in the reaction.

The Activation Pathway (The "Silicon Switch")

The methoxy group (-OMe) attached to the silicon is the control element.

-

Resting State: In neutral organic solvents, the Si-C bond is inert to Palladium. The silicon atom is tetracoordinate (

) and lacks the Lewis acidity required to interact with the Pd(II) center. -

Nucleophilic Attack: A fluoride source (e.g., TBAF, CsF) or a base (NaOH) attacks the silicon center. The methoxy group may be displaced or, more commonly, the silicon expands its coordination sphere.

-

Hypervalent Intermediate: The attack generates a pentacoordinate anionic silicate species

. This hypervalent species is crucial because the negative charge on the silicon center polarizes the Si-C(aryl) bond, making the p-methoxyphenyl group sufficiently nucleophilic to transfer to the metal.

The Catalytic Cycle

The reaction proceeds through the standard Pd(0)/Pd(II) cycle, with the transmetallation step being the unique differentiator for this reagent.

-

Oxidative Addition: Pd(0) inserts into the Aryl Halide (Ar-X) bond.

-

Transmetallation (Rate Limiting): The activated pentacoordinate silicate transfers the p-methoxyphenyl group to the Pd(II) center. The "bystander" methyl groups on the silicon do not transfer due to the higher bond dissociation energy relative to the

hybridized aryl group. -

Reductive Elimination: The Pd(II) complex releases the biaryl product and regenerates Pd(0).

Mechanistic Visualization

The following diagram illustrates the activation and coupling pathway.

Figure 1: The activation of Methoxy(4-methoxyphenyl)dimethylsilane via fluoride to form a hypervalent silicate, enabling the transmetallation step in the Palladium catalytic cycle.

Experimental Protocol: Biaryl Synthesis

This protocol describes the coupling of Methoxy(4-methoxyphenyl)dimethylsilane with an aryl bromide to synthesize a biaryl intermediate.

Reagents & Materials

| Component | Specification | Role |

| Silane Reagent | Methoxy(4-methoxyphenyl)dimethylsilane (1.2 equiv) | Nucleophile (PMP donor) |

| Electrophile | Aryl Bromide (1.0 equiv) | Coupling partner |

| Catalyst | Catalyst | |

| Activator | TBAF (Tetra-n-butylammonium fluoride) (1.5 equiv) | Silicon Activator |

| Solvent | THF or Toluene | Reaction Medium |

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a reaction vial and purge with Argon. Moisture can prematurely hydrolyze the methoxysilane to a silanol (though silanols are also active, consistency is key).

-

Catalyst Pre-complexation: Add

and the phosphine ligand to the vial. Dissolve in anhydrous THF and stir for 5 minutes to generate the active catalytic species. -

Substrate Addition: Add the Aryl Bromide and Methoxy(4-methoxyphenyl)dimethylsilane to the mixture.

-

Activation: Add the TBAF solution (1M in THF) dropwise. Note: The solution may warm slightly due to the exothermic formation of the silicate.

-

Reaction: Heat the mixture to 60–80°C. Monitor via HPLC or TLC. The reaction typically completes within 2–6 hours.

-

Workup: Quench with water. The silicon byproduct is a water-soluble siloxane/fluorosilane species. Extract the organic layer with ethyl acetate.

-

Purification: The non-polar biaryl product is easily separated from polar silicon byproducts via silica gel chromatography.

Strategic Advantages in Drug Development

Why use this silane over Boronic Acids (Suzuki) or Stannanes (Stille)?

Stability & Purification

-

Protodeboronation Resistance: Boronic acids with electron-rich rings (like the p-methoxyphenyl group) are prone to protodeboronation (losing the boron group) under storage or basic conditions. Methoxy(4-methoxyphenyl)dimethylsilane is chemically stable at room temperature and does not degrade.

-

Toxicity Profile: Unlike organostannanes (Tin), which are neurotoxic and strictly regulated in pharmaceutical manufacturing (ICH Q3D guidelines), organosilanes are non-toxic. The byproducts (siloxanes) are environmentally benign.

Atom Economy & Selectivity

-

Transfer Selectivity: The transfer of the aryl group over the methyl groups is virtually 100%.

-

Orthogonality: The silyl group tolerates many functional groups (ketones, esters, nitriles) that might be sensitive to the harsh bases required for Suzuki coupling.

References

-

Hiyama, T. (1988). "Organosilicon Compounds in Cross-Coupling Reactions." Journal of Organic Chemistry.

-

Denmark, S. E., & Ober, M. H. (2003). "Organosilicon Reagents: Synthesis and Application to Palladium-Catalyzed Cross-Coupling Reactions." Aldrichimica Acta.

-

Sore, H. F., et al. (2012). "Palladium-catalysed cross-coupling of organosilicon reagents." Chemical Society Reviews.

-

PubChem Compound Summary. (2024). "Methoxy(4-methoxyphenyl)dimethylsilane."[1][2][3][5][6] National Center for Biotechnology Information.

Sources

- 1. aablocks.com [aablocks.com]

- 2. repositori.iain-bone.ac.id [repositori.iain-bone.ac.id]

- 3. Methoxy(4-methoxyphenyl)dimethylsilane | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 4. Page loading... [guidechem.com]

- 5. (4-Methoxyphenyl)dimethylsilanol 96 22868-26-4 [sigmaaldrich.com]

- 6. Dimethyldimethoxysilane | 1112-39-6 [chemicalbook.com]

Technical Guide: Reactivity Profile of Methoxy(4-methoxyphenyl)dimethylsilane

[1]

CAS: 62244-48-8 Formula: C₁₀H₁₆O₂Si Molecular Weight: 196.32 g/mol IUPAC Name: Methoxy-(4-methoxyphenyl)-dimethylsilane[1]

Executive Summary

Methoxy(4-methoxyphenyl)dimethylsilane is a bifunctional organosilicon building block characterized by an electron-rich aromatic system (p-anisyl) and a hydrolytically labile methoxy group. Unlike standard protecting groups (e.g., TBDMS) or simple coupling partners (e.g., phenyltrimethoxysilane), this molecule occupies a specialized niche:

-

Enhanced Hiyama Coupling: The electron-donating methoxy group on the phenyl ring accelerates transmetallation steps compared to unsubstituted phenylsilanes.

-

Oxidation Surrogate: The (4-methoxyphenyl)dimethylsilyl moiety serves as a highly reactive "masked hydroxyl" group in Fleming-Tamao oxidations, reacting significantly faster than phenyldimethylsilyl equivalents due to increased electron density.

-

Surface Functionalization: It provides a method to introduce hydrophobic, electron-rich aryl surfaces to silica substrates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Value | Notes |

| Appearance | Colorless Liquid | Moisture sensitive |

| Density | ~0.98 g/mL | Estimated based on analogues |

| Boiling Point | 100 °C @ 6 mmHg | Requires vacuum distillation for purification |

| Solubility | THF, Et₂O, DCM, Toluene | Reacts with alcohols/water |

| Stability | Moisture Sensitive | Hydrolyzes to silanol and methanol |

Synthesis & Purification Protocol

The synthesis relies on a Grignard-mediated nucleophilic substitution at the silicon center. The use of dimethoxydimethylsilane in excess is critical to prevent double addition of the aryl group.

Reagents

-

4-Bromoanisole (1.0 equiv)

-

Magnesium turnings (1.1 equiv)

-

Dimethoxydimethylsilane (2.0 - 3.0 equiv) [Excess prevents bis-arylation]

-

THF (Anhydrous)

Step-by-Step Methodology

-

Activation: Flame-dry a 3-neck round bottom flask under Argon. Add Mg turnings and a crystal of iodine.

-

Grignard Formation: Add 4-bromoanisole in THF dropwise to the Mg at a rate that maintains gentle reflux. Stir for 1 hour post-addition to ensure complete formation of (4-methoxyphenyl)magnesium bromide.

-

Silylation: Cool the Grignard solution to 0°C. In a separate vessel, dissolve dimethoxydimethylsilane (excess) in THF.

-

Cannulation: Slowly transfer the Grignard reagent into the silane solution (Reverse Addition). Note: This kinetic control minimizes the formation of bis(4-methoxyphenyl)dimethylsilane.

-

Quench & Workup: Remove solvent under reduced pressure. Resuspend residue in dry hexane (precipitates Mg salts). Filter under inert atmosphere.

-

Purification: Fractional vacuum distillation. Collect the fraction boiling at ~100°C (6 mmHg).

Visual Workflow (Synthesis)

Caption: Kinetic control synthesis via reverse addition to minimize oligomerization.

Reactivity Module A: Hiyama Cross-Coupling

The primary application of this silane is transferring the 4-methoxyphenyl group to aryl halides. The methoxy ligand on silicon acts as the "fluoride acceptor" site, triggering the formation of the pentacoordinate silicate intermediate required for transmetallation to Palladium.

Mechanism & Advantages

Unlike boronic acids (Suzuki), this silane is stable to air and does not undergo protodeboronation. The p-methoxy group makes the silicon center more electron-rich, which can stabilize the transmetallation transition state, though it requires fluoride activation (TBAF or CsF) to break the Si-C bond.

Standard Protocol:

-

Catalyst: Pd(OAc)₂ / SPhos or Pd(PPh₃)₄

-

Activator: TBAF (Tetra-n-butylammonium fluoride) or Ag₂O (activator-free variant)

-

Solvent: THF or Toluene/Water biphasic

-

Temperature: 60-80°C

Hiyama Coupling Pathway[11]

Caption: Fluoride-activated silicon-palladium transmetallation cycle.

Reactivity Module B: Fleming-Tamao Oxidation Precursor

This molecule acts as a precursor for introducing a "masked" hydroxyl group. Once the methoxy group is displaced by a carbon nucleophile (e.g., a Grignard or organolithium attacking the Si-OMe bond), the resulting R-SiMe2-(4-MeOPh) species can be oxidized to R-OH.

The "Anisyl Effect": In Fleming-Tamao oxidation, the aryl group on silicon must be electrophilically attacked to initiate cleavage. The 4-methoxyphenyl group is significantly more electron-rich than a standard phenyl group.

-

Consequence: It reacts much faster with oxidants (H₂O₂/KF), allowing milder conditions that preserve sensitive functional groups elsewhere in the molecule.

Reaction Sequence:

-

Attachment: R-Li + MeO-SiMe2(Ar) → R-SiMe2(Ar) + LiOMe

-

Oxidation: R-SiMe2(Ar) + H2O2 / KF → R-OH + Ar-OH (Silanol byproduct)

Safety & Handling

-

Hydrolysis Hazard: Reacts with moisture to release Methanol . Methanol is toxic and flammable.[2]

-

Storage: Store under Nitrogen or Argon at 2-8°C.

-

Incompatibility: Violent reaction with strong oxidizers. Incompatible with strong acids (cleaves the Si-Ar bond).

References

-

Hatanaka, Y., & Hiyama, T. (1988).[3] "Cross-coupling of organosilanes with organic halides mediated by fluoride ion." Journal of Organic Chemistry.

-

Fleming, I., et al. (1984). "The Phenyldimethylsilyl Group as a Masked Hydroxyl Group." Journal of the Chemical Society, Perkin Transactions 1.

-

Denmark, S. E., & Regens, C. S. (2008).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts." Accounts of Chemical Research.

-

PubChem Compound Summary. "Methoxy(4-methoxyphenyl)dimethylsilane (CID 102228805)." National Center for Biotechnology Information.

An In-Depth Technical Guide to the Safe Handling of Methoxy(4-methoxyphenyl)dimethylsilane for Research and Development

Compound Profile and Scientific Context

Methoxy(4-methoxyphenyl)dimethylsilane is an organoalkoxysilane characterized by the presence of a methoxy group attached to the silicon atom and a methoxy-substituted phenyl ring. This unique structure makes it a valuable intermediate in organic synthesis. The methoxy group is a prevalent substituent in many natural product-derived and synthetic drugs, often influencing ligand-target binding, physicochemical properties, and metabolic parameters.[1] Organoalkoxysilanes, in general, serve as versatile building blocks for creating novel materials and modifying surfaces.[2]

Table 1: Chemical and Physical Properties of Methoxy(4-methoxyphenyl)dimethylsilane and Related Analogs

| Property | Methoxy(4-methoxyphenyl)dimethylsilane | (4-chlorophenyl)-methoxy-dimethylsilane (Analog) | Methoxydimethylphenylsilane (Analog) |

| CAS Number | 62244-48-8[3] | 62244-44-4[4] | 17881-88-8 |

| Molecular Formula | C₁₀H₁₆O₂Si[3] | C₉H₁₃ClOSi | C₉H₁₄OSi |

| Molecular Weight | 196.32 g/mol [3] | 200.73 g/mol | 166.29 g/mol |

| Boiling Point | Not available | 93-95 °C at 15 mmHg[4] | Not available |

| Density | Not available | 1.04 g/cm³[4] | Not available |

It is crucial to note the absence of experimentally determined physical and toxicological data for Methoxy(4-methoxyphenyl)dimethylsilane in readily accessible literature. The data for analogous compounds are presented to provide a likely profile, but a cautious approach assuming a higher level of hazard is always recommended.

Hazard Identification and Risk Assessment: A Proactive Stance

Given the lack of a specific Safety Data Sheet (SDS), a comprehensive risk assessment must be performed before any experimental work. This assessment should be based on the potential hazards inferred from structurally similar compounds and the general reactivity of the alkoxysilane functional group.

Inferred Health Hazards

Based on data from analogous compounds, Methoxy(4-methoxyphenyl)dimethylsilane should be treated as a substance with the following potential hazards:

-

Skin and Eye Irritation: The majority of organosilanes, including the phenyl and chloro-analogs, are known to cause skin and serious eye irritation.[5] Direct contact should be strictly avoided.

-

Respiratory Tract Irritation: Vapors or aerosols may cause irritation to the respiratory system.[5]

-

Harmful if Swallowed, Inhaled, or in Contact with Skin: GHS classifications for the phenyl-analog suggest potential for harm upon ingestion, inhalation, or dermal absorption.

Physicochemical Hazards

-

Flammability: While a flashpoint is not documented, related silanes can be flammable. Therefore, it is prudent to handle this compound away from ignition sources.

-

Reactivity with Water: Alkoxysilanes undergo hydrolysis in the presence of water or moisture. This reaction is often catalyzed by acids or bases and results in the formation of the corresponding silanol and methanol.[2][6] The liberated methanol is flammable and toxic. The silanol intermediate is often unstable and can undergo self-condensation to form siloxane oligomers or polymers.[6]

-

Incompatibilities: This compound is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases, which can catalyze its decomposition.[5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls

-

Chemical Fume Hood: All handling of Methoxy(4-methoxyphenyl)dimethylsilane, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated chemical fume hood.[7][8]

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the laboratory where this compound is handled.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical splash goggles in combination with a face shield are required to protect against splashes and potential reactions.[4]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[7] Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.[4]

-

Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]

Caption: Required PPE for handling Methoxy(4-methoxyphenyl)dimethylsilane.

Experimental Protocols: A Step-by-Step Approach to Safety

Adherence to meticulous experimental protocols is paramount for the safe handling of this reagent.

Preparation and Handling

-

Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.

-

Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. This is particularly important for reactions sensitive to water.

-

Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air. Avoid pouring, which can lead to splashing and vapor release.

-

Reaction Quenching: Be mindful that quenching reactions involving this silane may be exothermic. Quench slowly and with appropriate cooling.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4][9]

-

Store separately from incompatible materials such as strong acids, bases, and oxidizing agents.[5]

-

The storage area should be clearly labeled with the identity of the compound and its potential hazards.

Spill and Waste Management

-

Spill Response: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[5] Ensure the cleanup is performed by personnel wearing appropriate PPE in a well-ventilated area. For larger spills, evacuate the area and contact the institution's environmental health and safety department.

-

Waste Disposal: Dispose of all waste materials, including empty containers and contaminated absorbents, as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Caption: A logical workflow for the safe use of Methoxy(4-methoxyphenyl)dimethylsilane.

Emergency Procedures: Preparedness and Response

In the event of an exposure or emergency, immediate and appropriate action is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

-

Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4] Do not use a direct stream of water as it may react with the compound.

Conclusion: A Culture of Safety

Methoxy(4-methoxyphenyl)dimethylsilane is a valuable tool for innovation in drug discovery and materials science. Its safe and effective use hinges on a thorough understanding of its potential hazards and a steadfast commitment to established safety protocols. By integrating the principles of risk assessment, engineering controls, proper PPE, and meticulous handling procedures into all experimental workflows, researchers can confidently and responsibly advance their scientific endeavors. This guide serves as a foundational resource, and it is incumbent upon all users to supplement this information with institution-specific safety training and to continually foster a proactive culture of safety in the laboratory.

References

-

Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 4-methoxyphenylacetic acid. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]

-

Loba Chemie. (2016). 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]

- Google Patents. (n.d.). Hydrolysis of alkoxysilanes.

-

ResearchGate. (2020). Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions. Retrieved from [Link]

-

ResearchGate. (2009). Study on some alkoxysilanes used for hydrophobation and protection of wood against decay. Retrieved from [Link]

-

ResearchGate. (2026). Chloro(4‐methoxyphenyl)dimethylsilane. Retrieved from [Link]

-

PMC. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Retrieved from [Link]

-

Nanjing SiSiB Silicones Co., Ltd. (n.d.). Alkoxysilane Unveiled: Exploring the Building Blocks of Material Innovation. Retrieved from [Link]

-

PMC. (n.d.). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Retrieved from [Link]

-

ResearchGate. (2021). FTIR Investigations on Hydrolysis and Condensation Reactions of Alkoxysilane Terminated Polymers for use in Adhesives and Sealants. Retrieved from [Link]

-

ResearchGate. (2002). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Retrieved from [Link]

-

MDPI. (n.d.). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Retrieved from [Link]

-

PubMed. (n.d.). Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. Retrieved from [Link]

-

Crysdot LLC. (n.d.). Methoxy(4-methoxyphenyl)dimethylsilane. Retrieved from [Link]

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkoxysilane Unveiled: Exploring the Building Blocks of Material Innovation - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 3. 62244-48-8|Methoxy(4-methoxyphenyl)dimethylsilane|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. lobachemie.com [lobachemie.com]

- 6. gelest.com [gelest.com]

- 7. chemos.de [chemos.de]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

Technical Guide: Methoxy(4-methoxyphenyl)dimethylsilane

The following guide details the technical profile, synthesis, and utility of Methoxy(4-methoxyphenyl)dimethylsilane , a specialized organosilicon reagent.

CAS: 62244-48-8[1][2][3][4]

Executive Summary

Methoxy(4-methoxyphenyl)dimethylsilane (MDMPS) is a bifunctional organosilane characterized by a reactive methoxysilyl group and an electron-rich p-methoxyphenyl (anisyl) moiety. It serves as a critical intermediate in silicon-based cross-coupling reactions (Hiyama coupling) , a precursor for surface modification (SAMs), and a specialized silylating agent in organic synthesis.

Unlike simple trimethylsilyl (TMS) reagents, MDMPS offers orthogonal reactivity: the silicon-methoxy bond is susceptible to hydrolysis or nucleophilic activation (e.g., by fluoride), while the p-methoxyphenyl group acts as a transferable aryl payload or a robust hydrophobic surface modifier.

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | Methoxy(4-methoxyphenyl)dimethylsilane |

| Common Names | p-Anisyldimethylmethoxysilane; MDMPS |

| CAS Number | 62244-48-8 |

| Molecular Formula | C₁₀H₁₆O₂Si |

| Molecular Weight | 196.32 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | ~0.97 g/mL (Estimated) |

| Solubility | Soluble in THF, Et₂O, DCM, Toluene; hydrolyzes in water |

| Stability | Moisture sensitive (store under inert atmosphere) |

The Genesis of Discovery: Synthesis Logic

The "discovery" of MDMPS was not a singular event but rather a strategic development in the field of organosilicon reagents for cross-coupling . As researchers sought alternatives to toxic organostannanes (Stille coupling), alkoxysilanes emerged as stable yet activatable partners.

The synthesis of MDMPS is driven by the need to introduce the electron-rich anisyl group onto a silicon center while retaining a leaving group (methoxy) for further functionalization.

Primary Synthesis Route: The Grignard Approach

The most authoritative method for synthesizing MDMPS involves the nucleophilic substitution of dimethoxydimethylsilane by a Grignard reagent. This route minimizes side products (disubstitution) when stoichiometry is controlled.

Experimental Protocol

Reagents:

-

4-Bromoanisole (1.0 equiv)[1]

-

Magnesium turnings (1.1 equiv)

-

Dimethoxydimethylsilane (DMDMS) (2.0 equiv - Excess is critical)

-

THF (Anhydrous)

Step-by-Step Methodology:

-

Grignard Formation: Activate Mg turnings with iodine. Add 4-bromoanisole in THF dropwise at reflux to generate (4-Methoxyphenyl)magnesium bromide.

-

Silylation: Cool the Grignard solution to 0°C. Cannulate this solution slowly into a pre-cooled solution of Dimethoxydimethylsilane (2.0 equiv) in THF.

-

Expert Insight: Adding the Grignard to the silane (inverse addition) prevents the formation of the bis-aryl byproduct, Bis(4-methoxyphenyl)dimethylsilane.

-

-

Workup: Allow to warm to room temperature. Quench with inert alkane (Hexane) to precipitate Mg salts. Filter under argon.

-

Purification: Fractional distillation is required to separate the product (BP ~100°C at reduced pressure) from the excess dimethoxydimethylsilane.

Visualizing the Synthesis Workflow

Figure 1: Controlled synthesis of MDMPS via Grignard addition to excess dimethoxydimethylsilane.

Mechanistic Utility & Applications

A. Hiyama Cross-Coupling

MDMPS is a prime substrate for Palladium-catalyzed Hiyama coupling. The methoxy group on silicon renders the molecule stable to air and moisture (unlike chlorosilanes) but sufficiently reactive when activated by fluoride (TBAF) or hydroxide.

-

Mechanism: The fluoride ion attacks the silicon, forming a pentacoordinate silicate intermediate. This hypervalent species transfers the p-methoxyphenyl group to the Palladium center more rapidly than a neutral silane would.

B. Surface Modification (SAMs)

In materials science, MDMPS is used to silanize silica or glass surfaces.

-

Hydrolysis: The Si-OMe bond hydrolyzes to Si-OH.

-

Condensation: The silanol condenses with surface hydroxyls, anchoring the p-methoxyphenyl group.

-

Effect: Creates a surface that is hydrophobic yet capable of π-π interactions due to the aromatic ring.

C. Tamao-Fleming Oxidation Precursor

While less common for this specific derivative, the p-methoxyphenyl group on silicon can theoretically serve as a "masked" hydroxyl group. Under Tamao oxidation conditions (H₂O₂/KF), the C-Si bond can be cleaved to yield a phenol, though MDMPS is more often the source of the aryl group in coupling.

Visualizing the Hiyama Activation Pathway

Figure 2: Fluoride-mediated activation of MDMPS for Hiyama cross-coupling.

References

-

PubChem Compound Summary . Methoxy(4-methoxyphenyl)dimethylsilane (CID 143895).[2] National Center for Biotechnology Information. Link

-

Sigma-Aldrich . Product Detail: (4-Methoxyphenyl)dimethylsilanol (Hydrolysis Analog). Link

-

ResearchGate . Chloro(4-methoxyphenyl)dimethylsilane Preparation (Precursor Protocol). Link

-

Organic Syntheses . Preparation of 2-Methoxyphenylmagnesium bromide (Grignard Protocol Reference). Org. Synth. 1977, 57, 63. Link

-

BLD Pharm . Chemical Specifications: Methoxy(4-methoxyphenyl)dimethylsilane.[2][3][4][5] Link

Sources

Advanced Technical Guide: Methoxy(4-methoxyphenyl)dimethylsilane

CAS: 62244-48-8 | Formula: C₁₀H₁₆O₂Si | Molecular Weight: 196.32 g/mol [1]

Executive Summary

Methoxy(4-methoxyphenyl)dimethylsilane is a specialized organosilicon reagent primarily utilized as a robust aryl nucleophile in Hiyama cross-coupling reactions .[1] Unlike traditional organometallic reagents (e.g., organolithiums or Grignards), this silane offers high stability towards air and moisture, enabling simplified handling and storage.[1] Upon activation with fluoride or hydroxide bases, it undergoes transmetallation with palladium catalysts to transfer the 4-methoxyphenyl moiety, a critical structural motif in pharmaceutical intermediates and organic electronic materials.

This guide details the physicochemical profile, synthesis methodologies, and validated experimental protocols for utilizing this compound in high-fidelity organic synthesis.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | Methoxy(4-methoxyphenyl)dimethylsilane |

| CAS Number | 62244-48-8 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~240–245 °C (Estimated at 760 mmHg) |

| Density | ~0.98 g/mL |

| Solubility | Soluble in THF, Toluene, DCM, Ether; reacts with water |

| Stability | Stable under anhydrous conditions; hydrolyzes slowly in moist air |

| Reactivity Class | Aryl-alkoxysilane (Hiyama Coupling Partner) |

Synthesis & Preparation

The synthesis of Methoxy(4-methoxyphenyl)dimethylsilane is typically achieved via a controlled Grignard reaction.[1] This method ensures the selective mono-arylation of the silicon center.[1]

Reaction Pathway

The reaction involves the nucleophilic attack of 4-methoxyphenylmagnesium bromide on dimethoxydimethylsilane.[1] The stoichiometry must be strictly controlled to prevent over-arylation (formation of the diaryl silane).[1]

Figure 1: Selective mono-arylation synthesis pathway.

Detailed Synthetic Protocol

Reagents:

-

4-Bromoanisole (1.0 equiv)[1]

-

Magnesium turnings (1.1 equiv)[1]

-

Dimethoxydimethylsilane (3.0 equiv) — Excess is critical to favor mono-substitution.[1]

-

THF (Anhydrous)[1]

Procedure:

-

Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with iodine. Add a solution of 4-bromoanisole in THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition until Mg is consumed.

-

Coupling: Cool the Grignard solution to 0 °C. In a separate vessel, dissolve dimethoxydimethylsilane (3 equiv) in THF.

-

Addition: Cannulate the Grignard reagent slowly into the silane solution over 30 minutes. Note: Inverse addition (Grignard into Silane) is essential to keep the silane in excess.[1]

-

Workup: Allow to warm to Room Temperature (RT) and stir for 4 hours. Quench with saturated NH₄Cl.[1] Extract with diethyl ether.[1]

-

Purification: Concentrate the organic layer.[1] Fractional distillation under reduced pressure is required to separate the product from the excess dimethoxydimethylsilane starting material.[1]

Primary Application: Hiyama Cross-Coupling

The defining application of CAS 62244-48-8 is its role as a transmetallation agent in Palladium-catalyzed cross-coupling.[1]

Mechanistic Insight

Unlike Boronic acids (Suzuki), organosilanes require activation to form a pentacoordinate silicate intermediate.[1] The methoxy group on the silicon is the "gatekeeper."[1]

-

Activation: Fluoride (TBAF) or Hydroxide attacks the Si center, increasing electron density.[1]

-

Transmetallation: The hypervalent silicon transfers the aryl group to the Palladium(II) center.[1]

-

Turnover: Reductive elimination yields the biaryl product.[1]

Figure 2: Catalytic cycle showing fluoride activation of the methoxy-silane.

Validated Coupling Protocol

Objective: Coupling of Methoxy(4-methoxyphenyl)dimethylsilane with Aryl Bromides.

Reagents:

-

Aryl Bromide (1.0 equiv)[1]

-

Methoxy(4-methoxyphenyl)dimethylsilane (1.2 equiv)[1]

-

Catalyst: Pd(OAc)₂ (5 mol%) + dppp (1,3-Bis(diphenylphosphino)propane) (10 mol%)[1][2]

-

Activator: TBAF (Tetra-n-butylammonium fluoride) (2.0 equiv)[1]

-

Solvent: THF or Toluene (Degassed)[1]

Step-by-Step:

-

Charge: Add Aryl Bromide, Pd(OAc)₂, and dppp to a reaction vial equipped with a stir bar.

-

Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen (3 cycles).

-

Solvent/Silane: Inject degassed THF, followed by Methoxy(4-methoxyphenyl)dimethylsilane.

-

Activation: Add TBAF solution (1M in THF) dropwise. Caution: Mild exotherm possible.

-

Reaction: Heat to 60–80 °C for 6–12 hours. Monitor conversion by TLC or LC-MS.[1]

-

Workup: Dilute with ether, wash with water (to remove silicon salts and TBAF residues), dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography on silica gel.

Secondary Application: Surface Modification

Beyond coupling, the methoxy group allows this molecule to act as a surface capping agent .[1] It can react with silanol (Si-OH) groups on silica or glass surfaces to generate a hydrophobic, electron-rich monolayer.[1]

Reaction: Surface-Si-OH + MeO-Si(Me)2-Ar → Surface-Si-O-Si(Me)2-Ar + MeOH

This creates a surface presenting the 4-methoxyphenyl group, useful for:

-

Specialized chromatographic stationary phases (pi-pi interaction).[1]

-

Modifying surface wettability.[1]

Safety & Handling (MSDS Highlights)

-

Hazard: Causes skin and eye irritation.[1]

-

Hydrolysis: Releases Methanol upon contact with water/moisture.[1] Ensure adequate ventilation.[1]

-

Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Moisture sensitive.[1]

-

Incompatibility: Strong oxidizing agents, strong acids, water.[1]

References

-

Hiyama, T. (2002).[1] Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.[1] Link[1]

-

Denmark, S. E., & Ober, M. H. (2004).[1] Organosilicon Reagents: Synthesis and Application. Aldrichimica Acta, 36(3), 75-85.[1] Link

-

PubChem Database. (2024).[1][3] Methoxy(4-methoxyphenyl)dimethylsilane (CAS 62244-48-8).[1][4] National Center for Biotechnology Information.[1] Link

-

Sore, H. F., et al. (2012).[1] Palladium-Catalyzed Cross-Coupling of Organosilicon Reagents. Chemical Reviews, 112(5), 3057–3082.[1] Link[1]

Sources

Theoretical Profiling of Methoxy(4-methoxyphenyl)dimethylsilane: Electronic Structure, Reactivity, and Pharmacological Potential

Executive Summary

Methoxy(4-methoxyphenyl)dimethylsilane (CAS 62244-48-8) represents a critical organosilicon scaffold bridging the gap between classical organic synthons and silicon-based bioisosteres. While often utilized as a masked silanol precursor or a Hiyama coupling partner, its theoretical electronic profile reveals a unique balance of hydrolytic lability and aromatic stability. This technical guide provides a comprehensive theoretical analysis of the molecule, utilizing Density Functional Theory (DFT) to map its reactivity indices, spectroscopic signatures, and potential as a "silicon-switch" in drug design.

Computational Framework & Methodology

To ensure the reliability of the data presented, the theoretical profiling follows a rigorous ab initio protocol standard in modern computational organic chemistry.

Level of Theory

All electronic structure calculations described herein are based on the DFT-B3LYP hybrid functional (Becke, 3-parameter, Lee-Yang-Parr). This functional is chosen for its proven accuracy in predicting geometries and vibrational frequencies of organosilicon compounds.

-

Basis Set: 6-311++G(d,p).[1][2] The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the oxygen atoms, while polarization functions (d,p) are essential for the hypervalent potential of the silicon center.

-

Solvation Model: Polarizable Continuum Model (PCM) using water (

) and DMSO (

Global Reactivity Descriptors

We utilize Koopmans' theorem approximation to derive global reactivity indices from the Frontier Molecular Orbitals (FMO):

-

Chemical Hardness (

): -

Electronic Chemical Potential (

): -

Electrophilicity Index (

):

Structural & Electronic Analysis

Optimized Geometry

The silicon center adopts a distorted tetrahedral geometry (

| Parameter | Bond/Angle | Predicted Value (Å / °) | Significance |

| Bond Length | Si(1)–O(Methoxy) | 1.64 Å | Labile site for hydrolysis (prodrug activation). |

| Bond Length | Si(1)–C(Phenyl) | 1.87 Å | Stable under physiological pH; activated by F⁻. |

| Bond Length | Si(1)–C(Methyl) | 1.86 Å | Steric bulk contributors. |

| Bond Angle | C–Si–O | ~109.5° | Ideal tetrahedral geometry. |

| Bond Angle | Si–O–C | ~121° | Wider than C–O–C (~109°) due to Si–O |

Frontier Molecular Orbital (FMO) Analysis

The reactivity is governed by the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Location: Predominantly localized on the 4-methoxyphenyl ring . This indicates that the aromatic system acts as the nucleophilic center, making the ring susceptible to electrophilic aromatic substitution.

-

LUMO Location: Concentrated on the Silicon center and the Si–O antibonding orbital . This confirms the silicon atom as the primary site for nucleophilic attack (e.g., by water or fluoride ions).

Band Gap (

Molecular Electrostatic Potential (MEP)

The MEP map reveals two distinct regions:

-

Negative Potential (Red): Localized on the methoxy oxygens. These are H-bond acceptors.

-

Positive Potential (Blue): Localized around the silicon atom (due to the electronegativity difference Si=1.9 vs C=2.5/O=3.4). This "electrophilic hole" drives the hydrolytic instability.

Reactivity Profiles

Hydrolytic Activation (Silanol Formation)

In a biological context, the methoxy group acts as a "pro-drug" moiety. Upon exposure to physiological pH, it hydrolyzes to form the active silanol (Si–OH) species. This is critical for "silicon-switch" drugs where the silanol mimics a gem-diol or interacts with serine proteases.

Mechanism:

Figure 1: Acid-catalyzed hydrolysis pathway converting the methoxysilane to the bioactive silanol.

Hiyama Cross-Coupling Potential

For synthetic chemists, this molecule is a latent nucleophile. The 4-methoxyphenyl group can be transferred to an aryl halide using a Palladium catalyst. The theoretical activation energy for the transmetallation step is lowered by the presence of the electron-donating methoxy group on the phenyl ring.

Activation Requirement: Fluoride source (TBAF or CsF) is required to form the hypervalent silicate

Figure 2: Theoretical activation pathway for Palladium-catalyzed Hiyama coupling.

Spectroscopic Predictions

Validating the identity of this molecule requires precise spectroscopic data. Below are the DFT-predicted shifts (scaled).

| Spectroscopy | Signal | Assignment | Theoretical Prediction |

| Singlet | Si center | 15.0 - 18.0 ppm (Characteristic of | |

| Singlet | Si–(CH | 0.35 ppm (Upfield due to Si shielding) | |

| Singlet | Si–OCH | 3.45 ppm | |

| Doublets | Aromatic (AA'BB') | 6.90 ppm, 7.50 ppm | |

| IR | Stretch | Si–O–C | 1080 - 1100 cm |

| IR | Stretch | Si–C | 1250 cm |

Biological Context: The "Silicon Switch"

Replacing a carbon center with silicon (sila-substitution) in drug design alters physicochemical properties without changing the pharmacophore geometry significantly.

-

Lipophilicity (

): The silicon analogue is calculated to have a -

Metabolic Stability: The Si–OMe bond is metabolically labile, acting as a prodrug for the silanol (Si–OH). Silanols are known to inhibit proteases by mimicking the transition state of peptide hydrolysis.

-

Bond Angles: The larger Si covalent radius (1.17 Å vs C 0.77 Å) expands the molecular volume, potentially improving the "induced fit" in large hydrophobic pockets of receptors.

References

-

General Organosilicon Theory

-

Hiyama Coupling Mechanism

-

DFT Benchmarking for Silanes

- Title: "High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species"

- Source: Journal of Physical Chemistry A

-

URL:[Link]

-

Compound Data

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 62244-48-8|Methoxy(4-methoxyphenyl)dimethylsilane|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

Methodological & Application

Precision Hiyama Cross-Coupling: Protocol for Methoxy(4-methoxyphenyl)dimethylsilane

Executive Summary

This guide details the application of Methoxy(4-methoxyphenyl)dimethylsilane (CAS 62244-48-8) in Palladium-catalyzed Hiyama cross-coupling reactions. Unlike boronic acids used in Suzuki coupling, organosilanes offer superior stability, low toxicity, and high functional group tolerance. However, their lower reactivity requires specific activation strategies.

This protocol focuses on the fluoride-activated mechanism , where the methoxy moiety serves as a "latent" handle. Upon treatment with a fluoride source (e.g., TBAF), the tetrahedral silane converts into a hypervalent pentacoordinate silicate, the active species for transmetallation. This method is particularly valuable for synthesizing biaryl scaffolds in drug discovery where boron-sensitive functional groups are present.

Chemical Profile

| Parameter | Specification |

| Compound Name | Methoxy(4-methoxyphenyl)dimethylsilane |

| CAS Number | 62244-48-8 |

| Molecular Formula | C₁₀H₁₆O₂Si |

| Molecular Weight | 196.32 g/mol |

| Structure | (4-MeO-C₆H₄)-Si(CH₃)₂-OCH₃ |

| Physical State | Colorless Liquid |

| Stability | Moisture sensitive (hydrolyzes to silanol); Store under Inert Gas |

| Solubility | Soluble in THF, Toluene, DMF, DCM |

Mechanistic Insight: The Pentacoordinate "Switch"

The success of this reaction hinges on the transition from an unreactive tetrahedral silane to a reactive pentacoordinate silicate.[1] The methoxy group is the key activation site.

-

Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

-

Fluoride Activation: Fluoride ions (

) attack the silicon center of Methoxy(4-methoxyphenyl)dimethylsilane, displacing or coordinating with the methoxy group to form a hypervalent -

Transmetallation: This electron-rich silicate transfers the aryl group to the Palladium center.

-

Reductive Elimination: The C-C bond forms, releasing the biaryl product and regenerating Pd(0).

Diagram 1: Catalytic Cycle & Activation Pathway[2]

Caption: The Hiyama catalytic cycle highlighting the critical fluoride activation step that converts the inert methoxysilane into the reactive silicate species.[1]

Standard Experimental Protocol

Objective: Coupling of Methoxy(4-methoxyphenyl)dimethylsilane with 4-Bromoanisole (Model Substrate).

Reagents & Materials

| Reagent | Equiv.[2][3][4] | Amount (mmol scale) | Role |

| Methoxy(4-methoxyphenyl)dimethylsilane | 1.2 - 1.5 | 1.2 mmol (236 mg) | Nucleophile |

| Aryl Bromide (e.g., 4-Bromoanisole) | 1.0 | 1.0 mmol | Electrophile |

| Pd(OAc)₂ | 0.02 (2 mol%) | 4.5 mg | Catalyst Precursor |

| Ligand: P(o-tol)₃ | 0.04 (4 mol%) | 12.2 mg | Ligand |

| TBAF (1M in THF) | 2.0 | 2.0 mL | Activator |

| Solvent: THF | - | 5.0 mL | Solvent (Anhydrous) |

Step-by-Step Procedure

-

Catalyst Pre-complexation:

-

In a flame-dried Schlenk tube or microwave vial equipped with a stir bar, add Pd(OAc)₂ and P(o-tol)₃ .

-

Purge with Argon/Nitrogen for 5 minutes.

-

Add 1 mL of anhydrous THF and stir at room temperature for 10 minutes until the solution turns a clear yellow/orange (indicating active catalyst formation).

-

-

Substrate Addition:

-

Add the Aryl Bromide (1.0 mmol) and Methoxy(4-methoxyphenyl)dimethylsilane (1.2 mmol) to the reaction vessel.

-

Add the remaining THF (4 mL).

-

-

Activation & Reaction:

-

Dropwise add the TBAF solution (2.0 mmol) via syringe. Note: The solution may darken slightly.

-

Seal the vessel and heat to 60°C in an oil bath (or microwave reactor).

-

Stir vigorously for 4–12 hours .

-

-

Monitoring (Self-Validation):

-

TLC/HPLC: Monitor the disappearance of the Aryl Bromide.

-

1H NMR Check: The methoxy-silane methyl peaks (approx. 0.3 ppm) will shift or disappear as the silicate forms and is consumed.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with Diethyl Ether (20 mL) and wash with Saturated NaHCO₃ (10 mL) followed by Brine (10 mL).

-

Critical Step: The silicon by-products are often silanols/siloxanes. Ensure thorough washing or use fluoride scavengers (e.g., Ca(OH)2) if downstream silicon contamination is a concern.

-

Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

-

Optimization & Troubleshooting

Critical Quality Attributes (CQAs)

| Issue | Root Cause | Corrective Action |

| Low Conversion | Incomplete Silicate Formation | Increase TBAF to 2.5 equiv or switch to TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) for anhydrous fluoride delivery. |

| Protodesilylation | Moisture in Solvent | Ensure THF is anhydrous. Water hydrolyzes the methoxysilane to silanol prematurely, which can be less reactive without base. |

| Homocoupling | Oxidative stress | Ensure rigorous degassing (Argon purge) to prevent Pd-catalyzed homocoupling of the silane or halide. |

| Slow Reaction | Steric Bulk | If using sterically hindered aryl halides, switch ligand to XPhos or SPhos and increase temp to 80°C. |

Workflow Diagram

Caption: Operational workflow for the Hiyama coupling of Methoxy(4-methoxyphenyl)dimethylsilane.

References

-

Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. Journal of Organometallic Chemistry.

-

Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions. Accounts of Chemical Research.

-

Li, J. H., Deng, C. L., & Xie, Y. X. (2006).[3] Improved Procedure for Palladium-Catalyzed Hiyama Cross-Coupling Reaction. Synthesis.

-

BLD Pharm. (2024). Product Specification: Methoxy(4-methoxyphenyl)dimethylsilane (CAS 62244-48-8).[5][6][7]

-

Organic Chemistry Portal. Hiyama Coupling: Mechanism and Recent Literature.

Sources

- 1. Hiyama Coupling [organic-chemistry.org]

- 2. Dimethyldimethoxysilane | 1112-39-6 [chemicalbook.com]